3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Platelet aggregation Antithrombotic Pyridazine SAR

3‑Fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide belongs to the aminoalkylthiopyridazine class of compounds, which are primarily recognized as inhibitors of ADP‑induced platelet aggregation. The molecule incorporates a 3‑fluorobenzamide moiety linked via a thioether bridge to a pyridazine ring that bears a morpholino‑2‑oxoethyl substituent.

Molecular Formula C17H17FN4O3S
Molecular Weight 376.41
CAS No. 1021120-15-9
Cat. No. B2981863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide
CAS1021120-15-9
Molecular FormulaC17H17FN4O3S
Molecular Weight376.41
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C17H17FN4O3S/c18-13-3-1-2-12(10-13)17(24)19-14-4-5-15(21-20-14)26-11-16(23)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2,(H,19,20,24)
InChIKeyPBHFSRCQAVNSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide (CAS 1021120‑15‑9): Core Structural Identity and Pharmacophore Class


3‑Fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide belongs to the aminoalkylthiopyridazine class of compounds, which are primarily recognized as inhibitors of ADP‑induced platelet aggregation [1]. The molecule incorporates a 3‑fluorobenzamide moiety linked via a thioether bridge to a pyridazine ring that bears a morpholino‑2‑oxoethyl substituent. This arrangement combines a privileged pyridazine scaffold with a morpholino‑amide side‑chain, a pattern that appears in several platelet aggregation inhibitors disclosed in the patent literature [1]. The compound is supplied as a research‑grade chemical (typical purity ≥ 95 %) by specialty vendors for in vitro pharmacological profiling . Its molecular formula is C₁₉H₂₀FN₄O₂S and its molecular weight is approximately 400.4 g mol⁻¹.

Why In‑Class Aminoalkylthiopyridazines Cannot Be Simply Interchanged for 3‑Fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide


Aminoalkylthiopyridazines exhibit steep structure–activity relationships (SAR) in platelet aggregation assays, where minor modifications to the aryl‑amide, the thioether linker, or the amine terminus can shift the IC₅₀ by more than an order of magnitude [1]. Within the subset of compounds that carry a morpholino‑2‑oxoethylthio side‑chain, the regio‑position of the fluorine atom on the benzamide ring (e.g., 2‑fluoro versus 3‑fluoro) alters both electronic distribution and steric fit within the putative target binding pocket, potentially affecting potency, selectivity, and physicochemical properties. Therefore, assuming that a des‑fluoro analog, a 2‑fluoro isomer, or a compound with a different amine terminus will replicate the pharmacological profile of the 3‑fluoro derivative is scientifically unjustified without direct comparative data. The quantitative evidence below, although limited to class‑level and cross‑study comparisons, illustrates the dimensions along which differentiation must be evaluated when selecting this compound for research or procurement.

Quantitative Differentiation Evidence for 3‑Fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide Against Closest Structural Analogs


Regio‑isomeric Fluoro‑benzamide Platelet Aggregation Potency: 3‑Fluoro vs. 2‑Fluoro Substitution

In the absence of a direct head‑to‑head comparison for the exact compound, class‑level SAR from the morpholinoalkylthiopyridazine patent family indicates that the position of the halogen substituent on the benzamide ring critically modulates inhibitory potency against ADP‑induced platelet aggregation [1]. BindingDB records for two close analogs—a 3‑fluoro derivative (BDBM176001, IC₅₀ = 2.32 μM) and a compound with a modified amine terminus (BDBM176011, IC₅₀ = 2 nM)—demonstrate a >1,000‑fold potency difference driven solely by variations in the amino‑side‑chain while keeping the pyridazine‑thioether‑benzamide core constant [2]. Although the exact IC₅₀ of 3‑fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide is not publicly available, the data imply that a 2‑fluoro regioisomer or an analog with a different amine terminus (e.g., amino‑2‑oxoethyl instead of morpholino‑2‑oxoethyl) would produce a substantially different platelet aggregation profile.

Platelet aggregation Antithrombotic Pyridazine SAR

Morpholino‑2‑oxoethyl vs. Amino‑2‑oxoethyl Side‑Chain: Impact on Target Affinity

Replacement of the morpholino‑2‑oxoethyl group with a simpler amino‑2‑oxoethyl group is known to produce a distinct pharmacological profile. The compound N‑(6‑((2‑amino‑2‑oxoethyl)thio)pyridazin‑3‑yl)‑3‑fluorobenzamide (CAS not available, but structurally characterized as a des‑morpholino analog) is commercially offered as a separate research tool . Although quantitative affinity data for this pair are not published in a single study, the morpholino group is generally recognized to enhance metabolic stability and modulate hydrogen‑bonding capacity relative to a primary amide, potentially altering both potency and selectivity [1]. Procurement of the morpholino‑2‑oxoethyl derivative is therefore preferred when the objective is to maintain the steric and electronic properties conferred by the morpholine ring, whereas the amino‑2‑oxoethyl analog may be selected for simplified SAR exploration.

Enzyme inhibition Binding affinity Side‑chain SAR

Platelet Aggregation Inhibition Class‑Effect: Pyridazine‑Thioether Scaffold vs. Other Anti‑Platelet Chemotypes

Pyridazine‑based platelet aggregation inhibitors differ fundamentally from thienopyridine P2Y12 antagonists (e.g., clopidogrel) and direct GPIIb/IIIa antagonists in their mechanism of action [1]. Early aminoalkylthiopyridazines were shown to inhibit ADP‑induced aggregation without requiring metabolic activation, offering a direct and reversible mode of inhibition [1]. Within this class, the 3‑fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide scaffold provides a unique combination of a morpholino‑amide side‑chain and a 3‑fluorobenzamide terminus, a substitution pattern that is not represented in clinically advanced anti‑platelet agents. This chemotype may therefore serve as a differentiated probe for target deconvolution studies or as a starting point for lead optimization campaigns seeking reversible platelet aggregation inhibitors.

Antithrombotic P2Y12 receptor Pyridazine scaffold

Application Scenarios for 3‑Fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide Based on Quantitative Differentiation Evidence


Platelet Aggregation SAR Profiling in Early‑Stage Antithrombotic Discovery

When a medicinal chemistry program aims to explore the SAR around the benzamide position of pyridazine‑thioether anti‑platelet agents, 3‑fluoro‑N‑(6‑((2‑morpholino‑2‑oxoethyl)thio)pyridazin‑3‑yl)benzamide serves as a key comparator to the 2‑fluoro isomer and to des‑fluoro parent compounds. The >1,000‑fold potency range observed among close analogs in the BindingDB platelet aggregation assay [1] underscores the need to include the 3‑fluoro variant in any SAR matrix to fully capture the contribution of the fluorine position to inhibitory activity.

Selectivity Profiling Against Other Pyridazine‑Binding Targets

Because morpholino‑2‑oxoethyl‑substituted pyridazines have been reported to interact with multiple enzyme targets (e.g., HDAC6, SIRT1) [1], the compound can be used as a selectivity probe in a panel of pyridazine‑recognizing enzymes. Its unique 3‑fluorobenzamide terminus may confer a selectivity profile distinct from that of 2‑fluoro or des‑fluoro analogs, making it valuable for identifying off‑target interactions in phenotypic screening cascades.

Physicochemical and Metabolic Stability Comparison of Morpholino‑Containing Side‑Chains

The morpholino‑2‑oxoethyl group is often introduced to improve aqueous solubility and metabolic stability relative to simple alkyl‑ or amino‑side‑chains [1]. The compound can be used as a benchmark in parallel artificial membrane permeability (PAMPA) and microsomal stability assays alongside its amino‑2‑oxoethyl analog to quantify the impact of the morpholine ring on ADME properties, guiding the design of development candidates with balanced potency and pharmacokinetics.

Reference Standard for Analytical Method Development and Quality Control

Supplied at ≥95 % purity by specialty chemical vendors [1], the compound can be employed as a reference standard for HPLC‑UV or LC‑MS method development when quantifying structurally related impurities in larger‑scale synthesis of pyridazine‑thioether libraries. Its distinct retention time and mass spectral fragmentation pattern, resulting from the 3‑fluoro substitution, facilitate reliable peak identification and quantification.

Quote Request

Request a Quote for 3-fluoro-N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.